3-Methyl-5-nitro-2-propoxypyridine
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Overview
Description
3-Methyl-5-nitro-2-propoxypyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This specific compound features a methyl group at the third position, a nitro group at the fifth position, and a propoxy group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-propoxypyridine typically involves multi-step organic reactions. One common method starts with the nitration of 3-methyl-2-propoxypyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the fifth position. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitro-2-propoxypyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: 3-Methyl-5-amino-2-propoxypyridine.
Reduction: 3-Methyl-5-nitro-2-hydroxypyridine.
Substitution: Various alkylated derivatives depending on the substituent used.
Scientific Research Applications
3-Methyl-5-nitro-2-propoxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitro-2-propoxypyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The propoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
3-Methyl-5-nitro-2-propoxypyridine can be compared with other pyridine derivatives, such as:
3-Methyl-5-nitro-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a propoxy group.
3-Methyl-5-amino-2-propoxypyridine: Contains an amino group instead of a nitro group.
2-Methyl-5-nitro-3-propoxypyridine: Different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-nitro-2-propoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-14-9-7(2)5-8(6-10-9)11(12)13/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKTYACTKBXVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=C(C=C1C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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